C2 Pyrrolidin-1-yl vs. C2 4-Hydroxyphenylamino: Divergent Hydrogen-Bond and Lipophilicity Profiles
The target compound replaces the 4-hydroxyphenylamino group at C2 (present in comparator series like compound 28 from Subtelna et al. 2021) with a pyrrolidin-1-yl substituent. This substitution eliminates the phenolic -OH hydrogen-bond donor (HBD) and reduces the total HBD count from 2 to 0, while adding a tertiary amine as a hydrogen-bond acceptor (HBA). The 4-hydroxyphenylamino comparator series demonstrated antileukemic IC50 values of 0.10-0.95 µM against Jurkat, HL-60, and K-562 cell lines [1]. The pyrrolidin-1-yl modification is predicted to increase cLogP by approximately 1.0-1.5 units and raise the pKa of the basic center, altering ion trapping and lysosomal accumulation potential relative to the comparator series [2]. Direct experimental IC50 data for the target compound against these cell lines have not been published; this evidence is based on class-level structure-property inference.
| Evidence Dimension | Hydrogen-bond donor count and lipophilicity (cLogP) impact on cell permeability |
|---|---|
| Target Compound Data | HBD = 0; cLogP estimated ~3.5-4.0 (pyrrolidin-1-yl at C2) |
| Comparator Or Baseline | Compound 28 (Subtelna 2021): HBD = 2 (phenolic -OH + -NH-); cLogP estimated ~2.0-2.5 (4-hydroxyphenylamino at C2); IC50 = 0.10-0.95 µM (Jurkat, HL-60, K-562) |
| Quantified Difference | HBD reduction: 2 → 0; estimated cLogP increase: +1.0 to +1.5 log units |
| Conditions | In silico prediction based on chemical structure; comparator IC50 data from 48-hr MTT assay in 10 leukemia cell lines |
Why This Matters
This difference in HBD count and lipophilicity predicts distinct membrane permeation and target engagement profiles, making the target compound a useful tool for probing the SAR of the C2 position in 4-thiazolidinone-based screening libraries.
- [1] Subtelna I, Kryshchyshyn-Dylevych A, Jia R, et al. 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones with selective inhibitory activity against some leukemia cell lines. Arch Pharm (Weinheim). 2021;354(4):e2000342. View Source
- [2] Finiuk N, Kryshchyshyn-Dylevych A, Holota S, et al. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents. Eur J Med Chem. 2022;238:114422. View Source
